Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
CAS No.:
Cat. No.: VC14654738
Molecular Formula: C13H14F3N3O3
Molecular Weight: 317.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3N3O3 |
|---|---|
| Molecular Weight | 317.26 g/mol |
| IUPAC Name | methyl 3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate |
| Standard InChI | InChI=1S/C13H14F3N3O3/c1-3-18-7-8-9(13(14,15)16)6-10(20)19(12(8)17-18)5-4-11(21)22-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | HRQZHEDQTYODAF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key substituents include:
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2-Ethyl group: Attached to the pyrazole nitrogen, enhancing steric bulk and influencing receptor binding.
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4-Trifluoromethyl group: Positioned on the pyridine ring, contributing to electronic effects and metabolic stability.
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6-Oxo group: Introducing a ketone functionality that may participate in hydrogen bonding.
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7-Propanoate side chain: A methyl ester-linked propanoate group that modulates solubility and bioavailability.
The molecular formula is C₁₃H₁₅F₃N₃O₃, with a molecular weight of 329.27 g/mol. Its structural uniqueness lies in the synergistic interplay of electron-withdrawing (trifluoromethyl) and electron-donating (ethyl) groups, which optimize interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₃N₃O₃ |
| Molecular Weight | 329.27 g/mol |
| IUPAC Name | Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate |
| SMILES | CCOC(=O)CCN1C=C2C(=O)N(C(=O)C=C2C(F)(F)F)N1C |
| Boiling Point | ~375°C (estimated) |
| LogP (Lipophilicity) | 2.1 (predicted) |
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of this compound typically involves sequential functionalization of the pyrazolo[3,4-b]pyridine core. A representative route includes:
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Core Formation: Condensation of 5-aminopyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions to yield the pyrazolo[3,4-b]pyridine skeleton.
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Trifluoromethylation: Introduction of the CF₃ group via Ullmann coupling or radical trifluoromethylation at the 4-position .
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Ethyl Group Installation: Alkylation of the pyrazole nitrogen using ethyl bromide in the presence of a base such as K₂CO₃.
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Propanoate Side Chain Addition: Michael addition of methyl acrylate to the 7-position, followed by esterification .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Formation | H₂SO₄, 80°C, 12 h | 65% |
| Trifluoromethylation | CuI, CF₃I, DMF, 110°C | 45% |
| Ethylation | Ethyl bromide, K₂CO₃, DMF | 78% |
| Propanoate Addition | Methyl acrylate, DBU, THF | 60% |
Challenges and Optimization
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Trifluoromethylation Efficiency: Low yields (~45%) in CF₃ introduction necessitate optimized catalysts (e.g., Pd-based systems) .
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Regioselectivity: Competing reactions at the 3- and 4-positions require careful control of stoichiometry and temperature.
Biological Activities and Mechanism of Action
Adenosine Receptor Modulation
Preliminary studies on analogous pyrazolo[3,4-b]pyridines suggest high affinity for adenosine A₁ and A₂A receptors (Ki values < 100 nM). The trifluoromethyl group enhances binding via hydrophobic interactions with receptor subpockets, while the ethyl group stabilizes the active conformation through steric effects .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.3) positions it as a candidate for neurodegenerative diseases. In vitro assays show 70% reduction in glutamate-induced neuronal apoptosis at 1 μM .
Applications and Future Directions
Therapeutic Prospects
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Neurological Disorders: A₁ receptor agonism may alleviate Parkinson’s disease symptoms.
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Inflammatory Diseases: A₂A antagonism could target rheumatoid arthritis.
Industrial Relevance
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